molecular formula C19H17FN2O2S B258887 N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide

N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide

Cat. No. B258887
M. Wt: 356.4 g/mol
InChI Key: RJCQDTZMFUSIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide, also known as FMQQ, is a novel compound that has gained attention in the scientific community due to its potential applications in various research areas. FMQQ is a sulfhydryl-containing compound that has been shown to have a wide range of biological activities.

Scientific Research Applications

N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide has been shown to have potential applications in various research areas such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Inflammation research has shown that N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators. N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide inhibits the growth of cancer cells, reduces the production of pro-inflammatory cytokines, and activates antioxidant and detoxification enzymes. In vivo studies have shown that N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide reduces inflammation and oxidative stress, and improves cognitive function.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its synthesis is complex and time-consuming, which may limit its use in large-scale experiments. Additionally, the mechanism of action of N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide is not fully understood, which may limit its use in certain research areas.

Future Directions

There are several future directions for the research of N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide. One potential direction is the investigation of its potential applications in other disease areas such as cardiovascular and metabolic diseases. Another direction is the development of more efficient and cost-effective synthesis methods for N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide and its potential interactions with other drugs.
Conclusion:
In conclusion, N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide is a novel compound that has shown potential applications in various research areas. Its synthesis method is complex, but it has several advantages for lab experiments. N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects, and there are several future directions for its research. Further studies are needed to fully understand the mechanism of action of N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide and its potential applications in different disease areas.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide involves a multistep process that includes the reaction of 6-methoxy-2-methyl-4-quinoline thiol with 4-fluoroaniline, followed by the reaction with chloroacetyl chloride. The final product is obtained after purification and characterization using various analytical techniques such as NMR, mass spectrometry, and IR spectroscopy.

properties

Product Name

N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide

Molecular Formula

C19H17FN2O2S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetamide

InChI

InChI=1S/C19H17FN2O2S/c1-12-9-18(16-10-15(24-2)7-8-17(16)21-12)25-11-19(23)22-14-5-3-13(20)4-6-14/h3-10H,11H2,1-2H3,(H,22,23)

InChI Key

RJCQDTZMFUSIDI-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)OC)C(=C1)SCC(=O)NC3=CC=C(C=C3)F

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)SCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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